molecular formula C12H12N2O3 B2685537 3-(Dimethylamino)-5-phenylisoxazole-4-carboxylic acid CAS No. 2270908-30-8

3-(Dimethylamino)-5-phenylisoxazole-4-carboxylic acid

Cat. No. B2685537
CAS RN: 2270908-30-8
M. Wt: 232.239
InChI Key: ISTBGBSWEVQTEI-UHFFFAOYSA-N
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Description

The compound “3-(Dimethylamino)-5-phenylisoxazole-4-carboxylic acid” is a complex organic molecule. It contains an isoxazole ring, which is a five-membered ring with three carbon atoms, one nitrogen atom, and one oxygen atom . The “3-(Dimethylamino)” part suggests the presence of a dimethylamino group attached to the third carbon of the isoxazole ring, and the “5-phenyl” part indicates a phenyl group attached to the fifth carbon .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The isoxazole ring would likely contribute to the compound’s stability and reactivity .


Chemical Reactions Analysis

The compound’s reactivity would depend on its molecular structure. The presence of the isoxazole ring, the dimethylamino group, and the phenyl group could all influence how the compound reacts with other substances .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. These properties could include its melting point, boiling point, solubility in various solvents, and reactivity with other substances .

Scientific Research Applications

Synthesis and Chemical Properties

Compounds with structures similar to 3-(Dimethylamino)-5-phenylisoxazole-4-carboxylic acid often serve as key intermediates in organic synthesis. For example, the synthesis of isoxazolone derivatives, which show significant biological and medicinal properties, can involve multi-component reactions among aromatic aldehydes, ethyl acetoacetate, and hydroxylamine hydrochloride. These reactions, catalyzed by simple and environmentally friendly procedures, have been explored for the preparation of heterocycles by multi-component reactions, indicating the potential versatility of compounds like this compound in synthetic chemistry (Laroum et al., 2019).

Biological Activities

The biological activities of structurally similar compounds are widely studied, suggesting potential research applications for this compound. For instance, compounds within the isoxazole class have been evaluated for various pharmacological activities, such as antiviral, analgesic, anti-inflammatory, and antioxidant properties. This highlights the potential for compounds like this compound to be explored for similar biological effects, providing a basis for the development of new therapeutic agents (Rana, Salahuddin, & Sahu, 2020).

Pharmacological Potential

The pharmacological potential of compounds related to this compound is an area of interest. For example, the exploration of phosphorylated carboxylic acids and their derivatives has opened new avenues in drug development, particularly in psychopharmacology. Such compounds have been investigated for their nootropic, antidepressant, and tranquilizing properties, suggesting that this compound could also possess promising pharmacological applications (Semina et al., 2016).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were a drug, its mechanism of action would describe how it interacts with biological systems to produce its effects .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. It’s important to handle all chemicals with care and to follow appropriate safety protocols .

Future Directions

The future directions for research on this compound would depend on its properties and potential applications. For example, if it were found to have useful biological activity, it could be studied as a potential drug .

properties

IUPAC Name

3-(dimethylamino)-5-phenyl-1,2-oxazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3/c1-14(2)11-9(12(15)16)10(17-13-11)8-6-4-3-5-7-8/h3-7H,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISTBGBSWEVQTEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NOC(=C1C(=O)O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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